2-Fluoro-6-methylnaphthalene
Overview
Description
2-Fluoro-6-methylnaphthalene is an organic compound classified as a naphthalene derivative . It has a linear formula of C11H9F . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 1 fluorine atom . The molecular weight is 160.19 g/mol . The InChI string representation is InChI=1S/C11H9F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 160.19 g/mol . The compound has a complexity of 155 . It has a covalently-bonded unit count of 1 . The compound is canonicalized .
Scientific Research Applications
Photorearrangements in Organic Synthesis : A study demonstrated the base-induced photorearrangements from 3-styrylfurans to 2-methylnaphthalenes, involving various substituents like fluoro. This novel method synthesizes unsymmetrical 2,7-disubstituted naphthalenes, indicating potential applications in organic synthesis (Ho et al., 2011).
Fluorescent Probes for Biological Studies : Research on 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), a molecule structurally similar to 2-Fluoro-6-methylnaphthalene, highlights its use in studying proteins. Acrylodan's fluorescence is sensitive to solvent polarity and enhances upon reaction with thiols, making it a valuable tool in biological research (Prendergast et al., 1983).
Applications in High-Performance Liquid Chromatography (HPLC) : A study utilized a compound structurally related to this compound as a fluorogenic labelling reagent in HPLC for analyzing biologically important thiols. This demonstrates its application in enhancing detection sensitivity in analytical chemistry (Gatti et al., 1990).
Chemical Analysis and Spectroscopy : A research on long-range proton-fluorine spin-spin coupling, involving compounds like 1-fluoro-8-methylnaphthalene, provides insights into spectroscopic analysis. Such studies are crucial for understanding molecular interactions and structures (Adcock & Rizvi, 1973).
Material Science and Polymer Research : A study explored the fluorescence spectra of certain naphthalene derivatives, including 2-methylnaphthalene, in solid states. This research contributes to the understanding of material properties and their applications in the field of material science (Kawakubo, 1971).
Environmental Studies : Research on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans illustrates its potential use in environmental studies, particularly in understanding the microbial breakdown of pollutants (Cerniglia et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
2-Fluoro-6-methylnaphthalene is an organic compound with the molecular formula C11H9F It’s known that fluorinated compounds often interact with various enzymes and receptors in biological systems due to the unique properties of the fluorine atom .
Mode of Action
Fluorinated compounds, in general, can interact with their targets in a variety of ways, including through hydrogen bonding, dipole-dipole interactions, and van der Waals forces . The presence of a fluorine atom can also influence the compound’s electronic properties, potentially altering its interaction with target molecules .
Biochemical Pathways
For instance, they have been used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, a study has shown that fluorinated benzoates can be processed via the ortho-cleavage pathway in Pseudomonas putida, leading to the production of 2-fluoro-cis,cis-muconate .
Pharmacokinetics
The pharmacokinetics of fluorinated compounds can be influenced by the unique properties of the fluorine atom, which can affect factors such as lipophilicity, metabolic stability, and protein binding .
Result of Action
Fluorinated compounds can have diverse effects at the molecular and cellular level, depending on their specific structures and targets .
Properties
IUPAC Name |
2-fluoro-6-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGPHTUCGWMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369473 | |
Record name | 2-fluoro-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324-42-5 | |
Record name | 2-fluoro-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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